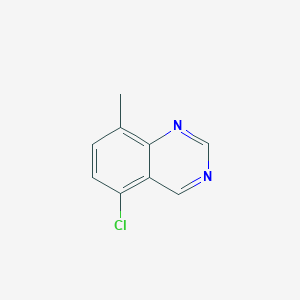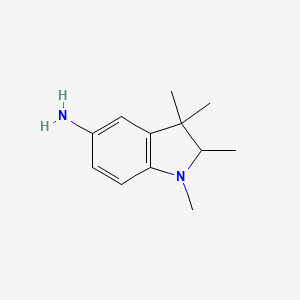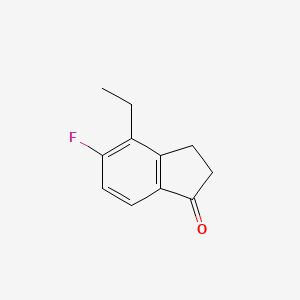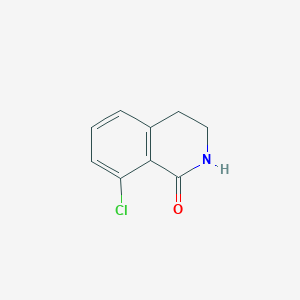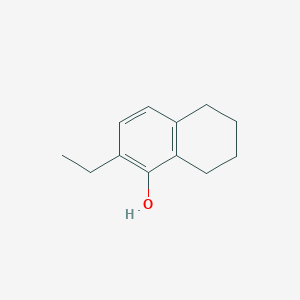
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene that have been partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-ethyl-1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:
2-Ethyl-1-naphthol+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of high-pressure hydrogenation reactors with efficient catalysts ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Substitution reactions, such as halogenation, can be performed using halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-one
Reduction: this compound (if starting from a ketone)
Substitution: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-yl halides
Scientific Research Applications
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
Uniqueness
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydronaphthalenes and may confer specific properties that are advantageous in certain applications.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h7-8,13H,2-6H2,1H3 |
InChI Key |
CZDKTPNLYRZSOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(CCCC2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



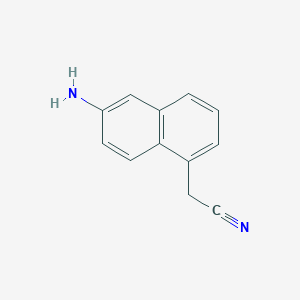
![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)
![5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11910362.png)
![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)


![9-Methylfuro[3,2-F]quinoline](/img/structure/B11910394.png)
